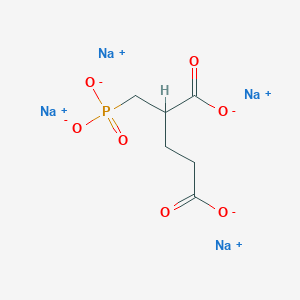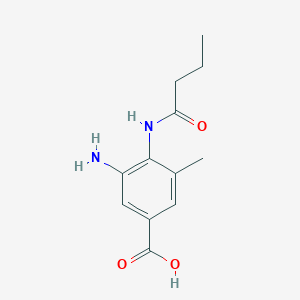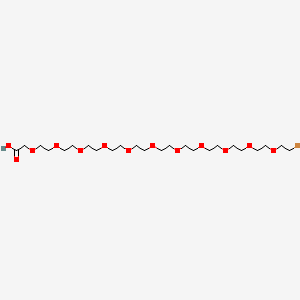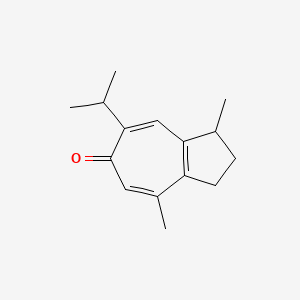
PMPA sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .
Applications De Recherche Scientifique
PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .
Mécanisme D'action
PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to PMPA sodium salt include other GCPII inhibitors such as 2-(phosphonomethyl)pentanedioic acid and its derivatives .
Uniqueness: this compound is unique due to its high selectivity and potency as a GCPII inhibitor. This makes it a valuable tool for studying the physiological and pathological roles of GCPII and for developing potential therapeutic agents targeting this enzyme .
Propriétés
Formule moléculaire |
C6H7Na4O7P |
|---|---|
Poids moléculaire |
314.05 g/mol |
Nom IUPAC |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clé InChI |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES canonique |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)

![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

